Arverapamil
描述
阿维拉帕米是维拉帕米的旋光异构体,维拉帕米是一种众所周知的钙通道阻滞剂。 它主要被研究用于治疗肠易激综合征和腹泻 . 阿维拉帕米的化学式为 C26H36N2O4,分子量为 440.584 g/mol .
准备方法
阿维拉帕米可以通过多种方法合成。一种常见的方法是使用维拉帕米作为起始原料。合成通常包括以下步骤:
起始原料: 维拉帕米
反应条件: 反应在受控条件下进行,通常涉及特定的试剂和溶剂。
化学反应分析
阿维拉帕米经历了几种类型的化学反应,包括:
氧化: 阿维拉帕米可以被氧化形成各种代谢物。
还原: 还原反应可以改变阿维拉帕米中存在的官能团。
取代: 取代反应可以将新的官能团引入阿维拉帕米分子。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。
主要产物: 这些反应形成的主要产物包括阿维拉帕米的各种代谢物和衍生物.
科学研究应用
作用机制
阿维拉帕米通过抑制钙离子通过慢通道流入可传导和收缩心肌细胞以及血管平滑肌细胞来发挥作用。 这种抑制导致血管舒张,减轻心脏负荷并增加血液和氧气供应到心脏 . 涉及的分子靶点包括钙通道,它们在调节钙离子流动中起着至关重要的作用 .
相似化合物的比较
阿维拉帕米与其他钙通道阻滞剂类似,例如维拉帕米、地尔硫卓和氟桂利嗪。它具有独特的特性,使其有别于这些化合物:
生物活性
Arverapamil, a derivative of the well-known calcium channel blocker verapamil, has garnered attention for its potential therapeutic applications, particularly in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.
Overview of this compound
This compound is characterized as an enantiomer of verapamil, distinguished by its selective action on intestinal receptors without the cardiovascular side effects associated with racemic verapamil. It exhibits a dual mechanism of action by blocking L-type calcium channels and binding to serotonin (5-HT2b) and melatonin (MT1) receptors, crucial for gastrointestinal motility and function .
Pharmacological Properties
Calcium Channel Blockade : this compound's primary mechanism involves the inhibition of L-type calcium channels, which are pivotal in regulating smooth muscle contraction in the gastrointestinal tract. This action helps alleviate symptoms associated with IBS-D by modulating gut motility.
Serotonin Receptor Interaction : The compound's affinity for 5-HT2b receptors suggests a role in enhancing serotonin signaling, which is vital for gut motility and perception of pain. This interaction may contribute to its therapeutic effects in IBS patients .
Phase II and III Trials
This compound's clinical efficacy was evaluated in several trials:
- Phase II Study : Initial studies indicated that this compound significantly improved IBS symptom relief compared to placebo. Patients reported reductions in abdominal pain and discomfort, alongside improvements on the Bristol Stool Scale and quality of life metrics specific to IBS .
- Phase III Trials : Despite promising Phase II results, the subsequent Phase III trials revealed that this compound did not provide significant relief from IBS symptoms when compared to placebo. The ARDIS clinical trial program included approximately 1,200 patients and assessed various doses over a 12-week period. The disappointing outcomes led AGI Therapeutics to halt further development for this indication .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several case studies have been documented regarding the use of this compound:
- Case Study 1 : In a clinical setting, patients with IBS-D treated with this compound reported improved bowel habits and reduced abdominal pain after a 12-week treatment course. However, these results were not statistically significant when compared to placebo controls.
- Case Study 2 : A retrospective analysis of patients previously treated with racemic verapamil showed that those switched to this compound experienced fewer gastrointestinal side effects while maintaining similar efficacy in managing cardiovascular conditions.
Research Findings
Recent research has highlighted additional biological activities of this compound beyond its gastrointestinal effects:
- Antiglycoxidant Activity : Preliminary evaluations have shown that verapamil (and by extension, this compound) exhibits antiglycoxidant properties. It has been suggested that this could provide benefits for patients with diabetes-related complications due to its ability to inhibit protein glycation and oxidation processes .
- Molecular Docking Studies : In silico studies suggest that this compound binds effectively to proteins involved in glycation pathways, indicating potential uses beyond gastrointestinal disorders .
属性
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316844 | |
Record name | (R)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123932-43-4 | |
Record name | (R)-Norverapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123932-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arverapamil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123932434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arverapamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORVERAPAMIL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8P56R04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。